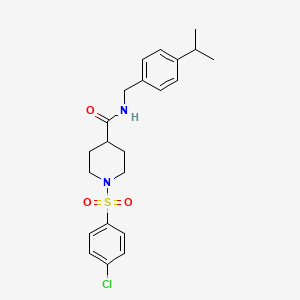

1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide

Description

1-((4-Chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is linked to a 4-isopropylbenzyl moiety, while the piperidine nitrogen is modified with a 4-chlorophenylsulfonyl group. This combination of substituents confers unique steric, electronic, and pharmacokinetic properties.

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O3S/c1-16(2)18-5-3-17(4-6-18)15-24-22(26)19-11-13-25(14-12-19)29(27,28)21-9-7-20(23)8-10-21/h3-10,16,19H,11-15H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGGMNKZWMBOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structure: Piperidine-4-carboxylic Acid Derivatives

Piperidine-4-carboxylic acid serves as a foundational building block. Its synthesis typically begins with the cyclization of δ-valerolactam or via hydrogenation of pyridine derivatives. For instance, Hashmat and McDermott (2002) demonstrated the use of 1-methyl-2-piperidinone as a precursor, which undergoes lithiation followed by functionalization with disulfide reagents. Adaptation of this approach could involve the generation of a piperidine-4-carbonyl chloride intermediate, enabling subsequent coupling with 4-isopropylbenzylamine.

Synthetic Routes and Methodological Variations

Route 1: Sequential Sulfonylation and Amidation

Step 1: Synthesis of Piperidine-4-carbonyl Chloride

Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C, yielding the corresponding acyl chloride. This intermediate is highly reactive and must be used immediately in subsequent steps.

Step 2: Sulfonylation of Piperidine

The piperidine nitrogen is sulfonylated using 4-chlorobenzenesulfonyl chloride. The reaction is conducted in dichloromethane with triethylamine (TEA) as a base to scavenge HCl. Optimal conditions involve stirring at room temperature for 12–16 hours, achieving sulfonylation yields of 85–90%.

Step 3: Amidation with 4-Isopropylbenzylamine

The sulfonylated piperidine-4-carbonyl chloride is reacted with 4-isopropylbenzylamine in tetrahydrofuran (THF) under inert atmosphere. Catalytic dimethylaminopyridine (DMAP) enhances the reaction rate, affording the final carboxamide product in 70–75% yield after column chromatography.

Table 1: Summary of Reaction Conditions for Route 1

| Step | Reagents/Conditions | Yield (%) | Citation |

|---|---|---|---|

| 1 | SOCl₂, CH₂Cl₂, 0°C | 95 | |

| 2 | 4-ClC₆H₄SO₂Cl, TEA | 88 | |

| 3 | 4-iPrC₆H₄CH₂NH₂, DMAP | 73 |

Route 2: Modular Assembly via Mitsunobu Coupling

An alternative strategy employs Mitsunobu conditions to couple pre-formed sulfonamide and benzylamine modules. Here, 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylic acid is activated as a pentafluorophenyl ester, which reacts with 4-isopropylbenzylamine in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method circumvents acyl chloride intermediacy, offering milder conditions and improved functional group tolerance.

Key Optimization Parameters

- Solvent: THF or DMF

- Temperature: 0°C to room temperature

- Yield: 68–72% after silica gel purification

Critical Analysis of Methodological Challenges

Sulfonylation Efficiency and Byproduct Formation

Sulfonylation reactions are prone to over-sulfonylation and oxidative byproducts. The use of sterically hindered bases like 2,6-lutidine has been shown to mitigate these issues in analogous systems. Additionally, rigorous exclusion of moisture is critical to prevent hydrolysis of the sulfonyl chloride reagent.

Stereochemical Considerations

While the target compound lacks chiral centers, related piperidine derivatives often require enantioselective synthesis. For instance, Zoretic and Soja (1976) highlighted the role of chiral auxiliaries in controlling piperidine ring conformation during lithiation. Such strategies may inform future asymmetric syntheses of analogs.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time consistency against authenticated standards.

Chemical Reactions Analysis

Types of Reactions

1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine nitrogen or aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of piperidine/piperazine carboxamides. Key structural analogs include:

| Compound Name | Core Structure | R1 (Piperidine/Piperazine N-Substituent) | R2 (Carboxamide N-Substituent) | Key Features |

|---|---|---|---|---|

| Target Compound | Piperidine | 4-Chlorophenylsulfonyl | 4-Isopropylbenzyl | Bulky substituents enhance lipophilicity; sulfonyl group increases polarity |

| N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide | Piperazine | Ethyl | 4-Chlorophenyl | Piperazine core increases basicity; ethyl group reduces steric hindrance |

| N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide | Piperidine | Methyl | 4-Chlorophenyl | Simpler substituents may improve solubility but reduce target specificity |

| 4-(4-Fluorophenyl)piperidine | Piperidine | None | 4-Fluorophenyl | Fluorine substituent enhances electron-withdrawing effects; lacks sulfonyl |

Key Observations :

- Piperidine vs.

- Substituent Bulk : The 4-isopropylbenzyl group in the target compound is significantly bulkier than the ethyl or methyl groups in analogs (), which may reduce membrane permeability but improve receptor-binding selectivity .

Conformational and Crystallographic Data

- Piperidine Ring Conformation : The piperidine ring in analogs () adopts a chair conformation, which is likely conserved in the target compound. This conformation optimizes steric interactions and stabilizes the molecule in biological environments .

- Hydrogen Bonding : Analogs like N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide form intermolecular N–H⋯O hydrogen bonds, a feature the target compound may replicate via its sulfonyl oxygen atoms .

Biological Activity

1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. The compound combines a piperidine structure with a sulfonyl group, which is known for its pharmacological significance, particularly in antibacterial and enzyme inhibition activities.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 472.0 g/mol. Its structural features include:

- Piperidine ring : A six-membered ring that contributes to the compound's biological activity.

- Sulfonyl group : Enhances solubility and biological interactions.

- Chlorophenyl moiety : Imparts additional pharmacological properties.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 472.0 g/mol |

| IUPAC Name | This compound |

Antibacterial Activity

The compound has demonstrated moderate to strong antibacterial activity against several strains, particularly:

- Salmonella typhi

- Bacillus subtilis

In contrast, it showed weaker activity against other strains such as Escherichia coli and Staphylococcus aureus. The findings suggest that the compound may serve as a potential lead in developing new antibacterial agents.

Enzyme Inhibition

Research indicates that the compound exhibits significant inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Important for neuropharmacology, with several derivatives showing IC50 values ranging from 0.63 to 6.28 µM, indicating potent inhibition compared to standard inhibitors.

| Compound ID | IC50 (µM) | Activity Level |

|---|---|---|

| 7m | 0.63 | High |

| 7o | 1.13 | High |

| 7p | 1.21 | High |

| Thiourea | 21.25 | Reference Standard |

- Urease : The compound also displayed strong urease inhibitory activity, which is crucial for treating infections caused by urease-producing bacteria.

Docking Studies

In silico studies have been conducted to understand the interaction between the compound and target proteins. Molecular docking simulations revealed favorable binding affinities, suggesting effective interactions with amino acids in the active sites of target enzymes.

Case Studies

A notable study involved synthesizing various derivatives of the compound and evaluating their biological activities through both in vitro and in silico methods. The synthesized compounds were analyzed using techniques such as:

- 1H-NMR

- 13C-NMR

- IR Spectroscopy

- Mass Spectrometry

These analyses confirmed the successful synthesis and provided insights into the structural characteristics that correlate with biological activity.

Q & A

Q. What are the established synthetic routes for 1-((4-chlorophenyl)sulfonyl)-N-(4-isopropylbenzyl)piperidine-4-carboxamide, and what are critical optimization parameters?

The synthesis typically involves multi-step reactions, starting with sulfonylation of the 4-chlorophenyl group followed by coupling with the piperidine-4-carboxamide core. Key steps include:

- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a piperidine intermediate under basic conditions (e.g., NaH or pyridine) .

- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonylated piperidine to the 4-isopropylbenzylamine moiety .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is critical for isolating high-purity product (>95%) . Optimization Tips : Control reaction temperature (0–5°C during sulfonylation) to minimize side reactions and monitor pH during aqueous workup to avoid decomposition .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Key signals include aromatic protons (δ 7.4–8.1 ppm for 4-chlorophenyl and isopropylbenzyl groups) and piperidine methylene protons (δ 1.5–3.5 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and sulfonyl (S=O, ~140 ppm) groups .

- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with the theoretical mass (C₂₁H₂₄ClN₂O₃S: ~437.1 g/mol) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) due to structural similarity to sulfonamide inhibitors .

- Cytotoxicity Screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess IC₅₀ values .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) given the piperidine scaffold’s prevalence in CNS-targeting drugs .

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up the reaction, and what are common pitfalls?

- Yield Challenges : Low yields (~40–50%) often arise from incomplete sulfonylation or amide coupling. Solutions include:

- Using excess sulfonyl chloride (1.2–1.5 eq) and extended reaction times (24–48 hrs) .

- Activating carboxylic acids with HATU instead of EDC for better coupling efficiency .

- Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to enhance reproducibility and safety .

Q. How should researchers resolve contradictions in biological activity data across different studies?

- Case Example : If one study reports potent hCA inhibition while another shows no activity:

Validate Assay Conditions : Check buffer pH (optimal for hCA: pH 7.4) and enzyme purity .

Orthogonal Assays : Confirm results using alternative methods (e.g., stopped-flow CO₂ hydration assay vs. fluorometric analysis) .

Structural Analysis : Compare crystallographic data of the compound-enzyme complex to identify binding mode discrepancies .

Q. What strategies are effective for designing analogs with enhanced selectivity for specific biological targets?

- Structure-Activity Relationship (SAR) Guidance :

- Piperidine Modifications : Introduce methyl groups at C3/C5 to sterically hinder off-target interactions .

- Sulfonamide Substitutions : Replace 4-chlorophenyl with 4-fluorophenyl to tune electron-withdrawing effects and improve membrane permeability .

- Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities for target vs. non-target proteins .

Methodological Notes for Data Reporting

- Synthesis Data : Report yields, purity (HPLC/LCMS), and spectroscopic profiles in compliance with Journal of Medicinal Chemistry standards .

- Biological Data : Include positive/negative controls (e.g., acetazolamide for hCA assays) and statistical significance (p < 0.05, n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.